molecular formula C16H17ClN2O3 B2703747 1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione CAS No. 1903337-10-9

1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2703747
CAS No.: 1903337-10-9
M. Wt: 320.77
InChI Key: RLNDYQGHXHSQIJ-UHFFFAOYSA-N
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Description

1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of azetidine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Scientific Research Applications

1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: The compound is used in the development of new materials and chemical processes.

Future Directions

The future directions for this compound could involve further exploration of its potential applications in drug discovery and the synthesis of new compounds. Additionally, further studies could be conducted to investigate the influence of steric factors on its biological activity .

Biochemical Analysis

Biochemical Properties

The compound 1-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is part of the pyrrolidine family, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring positively affects the biological activity .

Cellular Effects

The exact cellular effects of 1-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione are not fully understood due to the limited available research. Compounds with similar structures have been shown to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action for 1-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is not yet fully understood. It is suggested that the compound may interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Preparation Methods

The synthesis of 1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of azetidine and pyrrolidine rings, along with the 3-chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c17-12-3-1-2-11(8-12)4-5-14(20)18-9-13(10-18)19-15(21)6-7-16(19)22/h1-3,8,13H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNDYQGHXHSQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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